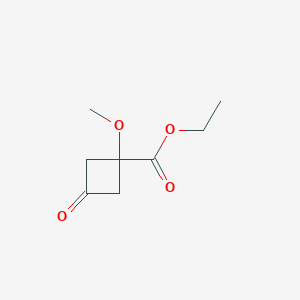
Ethyl 1-methoxy-3-oxocyclobutanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-methoxy-3-oxocyclobutanecarboxylate is a chemical compound with the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol . This compound is a cyclobutane derivative, characterized by the presence of an ethyl ester group, a methoxy group, and a keto group on the cyclobutane ring. It is known for its unique blend of reactivity and stability, making it valuable in various research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 1-methoxy-3-oxocyclobutanecarboxylate can be synthesized through several synthetic routes. One common method involves the reaction of cyclobutanone with ethyl chloroformate in the presence of a base, followed by methoxylation using sodium methoxide. The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions using solvents like tetrahydrofuran or dichloromethane
Catalysts: Bases such as sodium hydride or potassium carbonate
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-methoxy-3-oxocyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclobutane derivatives.
Aplicaciones Científicas De Investigación
Ethyl 1-methoxy-3-oxocyclobutanecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of ethyl 1-methoxy-3-oxocyclobutanecarboxylate involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the keto and methoxy groups, which can participate in nucleophilic and electrophilic reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparación Con Compuestos Similares
Ethyl 1-methoxy-3-oxocyclobutanecarboxylate can be compared with similar compounds such as:
Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate: Similar in structure but with a methyl group instead of a methoxy group.
3-Oxocyclobutanecarboxylic acid: Lacks the ethyl ester and methoxy groups, making it less reactive in certain conditions.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C8H12O4 |
|---|---|
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
ethyl 1-methoxy-3-oxocyclobutane-1-carboxylate |
InChI |
InChI=1S/C8H12O4/c1-3-12-7(10)8(11-2)4-6(9)5-8/h3-5H2,1-2H3 |
Clave InChI |
AUAFQVWHQBYQRU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CC(=O)C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




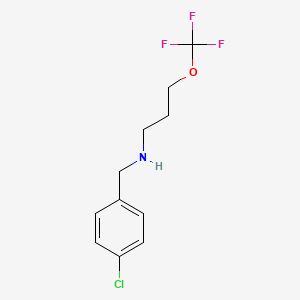
![[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-isopropyl-amino]-acetic acid](/img/structure/B11758846.png)
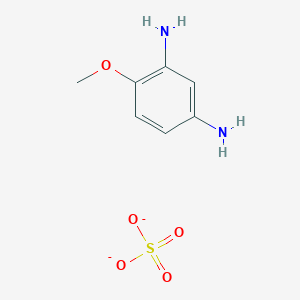

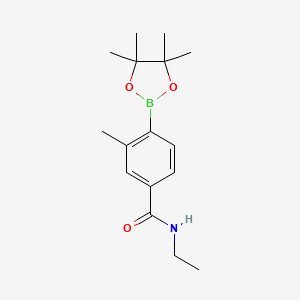
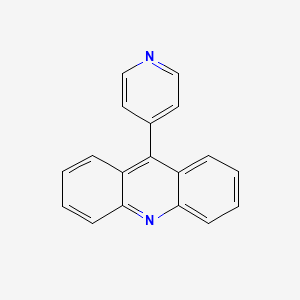
![(3R)-3-[4-(trifluoromethyl)phenyl]piperidine](/img/structure/B11758880.png)
![3-Methyl-1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11758883.png)
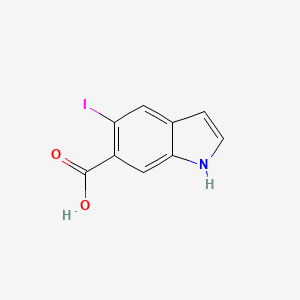
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11758901.png)
![{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11758902.png)
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11758904.png)
